molecular formula C8H5ClO4S3 B2463372 methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate CAS No. 129949-97-9

methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate

Cat. No.: B2463372
CAS No.: 129949-97-9
M. Wt: 296.75
InChI Key: XZFRMRQFVOPBHA-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C8H5ClO4S3 It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. One common method starts with the chlorosulfonation of thieno[2,3-b]thiophene using chlorosulfonic acid, resulting in the formation of the chlorosulfonyl derivative. This intermediate is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Sulfonyl derivatives.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is not well-documented. its derivatives may interact with biological targets through various pathways. For instance, thiophene derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The exact molecular targets and pathways would depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(chlorosulfonyl)thieno[2,3-b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical reactivity and potential applications. The presence of both the chlorosulfonyl and carboxylate ester groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 5-chlorosulfonylthieno[2,3-b]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO4S3/c1-13-7(10)5-2-4-3-6(16(9,11)12)15-8(4)14-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFRMRQFVOPBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)SC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Crystals of phosphorus pentachloride (9.80 g., 47.1 mmoles) were added in portions to chlorosulfonic acid (9 ml., 15.4 g., 132 mmoles) in an inert atmosphere. The solution was stirred for 15 minutes. To this solution small portions of methyl thieno[2,3-b]thiophene-2-carboxylate (8.49 g., 42.8 mmoles) were slowly added, allowing for subsiding of effervescence between additions. After the addition was complete, the solution was stirred in an inert atmosphere for 25 minutes. The resulting solution was poured carefully onto ice-water. The resulting mixture was triturated and the off-white crystals were collected and washed with water and dried in vacuo over phosphorus pentoxide to give 11.58 g of 5-methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride. This was used in the next step without purification.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
8.49 g
Type
reactant
Reaction Step Two

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